![molecular formula C16H10F2N4OS2 B2869907 N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide CAS No. 862976-51-0](/img/structure/B2869907.png)

N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

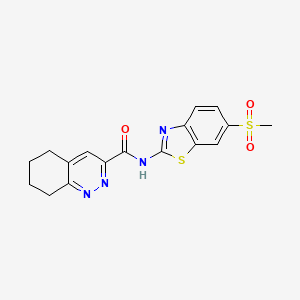

“N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide” is a complex organic compound that contains several functional groups, including a benzothiazole group and an acetamide group . Benzothiazole derivatives have been studied for their potential anti-inflammatory properties .

Synthesis Analysis

While the specific synthesis process for this compound is not available, benzothiazole derivatives are typically synthesized by coupling substituted 2-amino benzothiazoles with other compounds . The synthesis of similar compounds often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Benzothiazole derivatives have been found to exhibit anti-inflammatory activity, suggesting they may interact with biological targets such as cyclooxygenase enzymes .Scientific Research Applications

Antitumor Activity

N-(2-((4,6-Difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide and its derivatives have been synthesized and evaluated for their potential antitumor activity. A study by Yurttaş, Tay, and Demirayak (2015) synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, incorporating different heterocyclic ring systems and evaluated their antitumor activity against human tumor cell lines. The study found that compounds with benzothiazole and benzimidazole structures showed considerable anticancer activity against certain cancer cell lines, highlighting the significance of benzothiazole derivatives in antitumor research (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Research by Anuse et al. (2019) on substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives revealed their antimicrobial potential. The study showcased that these compounds exhibit good to moderate activity against selected bacterial and fungal strains, providing insights into the antimicrobial capabilities of benzothiazole acetamide derivatives (Anuse et al., 2019).

Metabolic Stability Improvement

Stec et al. (2011) investigated N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide (1), a potent inhibitor of PI3Kα and mTOR, and its analogs to improve metabolic stability. The study introduced a variety of 6,5-heterocyclic analogues as alternatives to the benzothiazole ring, which showed similar in vitro potency and in vivo efficacy while reducing metabolic deacetylation, emphasizing the role of structural modification in enhancing drug stability (Stec et al., 2011).

Antibacterial Agents

Research on novel N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives by Borad et al. (2015) demonstrated broad-spectrum antibacterial activity against tested microorganisms, indicating the potential of benzothiazole derivatives as antibacterial agents (Borad et al., 2015).

Mechanism of Action

Target of Action

It is known that similar compounds with a benzothiazole core structure have been found to exhibit anti-inflammatory properties . They often target enzymes like cyclooxygenase (COX), which play a crucial role in inflammation .

Mode of Action

Similar benzothiazole derivatives have been found to inhibit the cox enzymes . These enzymes are responsible for converting arachidonic acid into prostaglandins, which are lipid compounds that play a key role in inflammation .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This can lead to a decrease in inflammation and pain.

Result of Action

The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation and pain . This suggests that the compound could potentially be used as an anti-inflammatory agent.

Future Directions

The future research directions for this compound would likely involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Given the interest in benzothiazole derivatives for their anti-inflammatory properties, this compound could be a subject of future pharmacological studies .

properties

IUPAC Name |

N-[2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N4OS2/c1-7(23)19-9-2-3-11-12(6-9)24-15(20-11)22-16-21-14-10(18)4-8(17)5-13(14)25-16/h2-6H,1H3,(H,19,23)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQDQOMTSAHFPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=C(C=C4S3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2869825.png)

![1-(4-ethoxyphenyl)-5-(3-(methylthio)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2869828.png)

![(3R,5S)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B2869833.png)

![2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2869834.png)

![Methyl 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2869835.png)

![5-chloro-2-methoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide](/img/structure/B2869836.png)

![2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2869840.png)

![(2E)-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2869846.png)